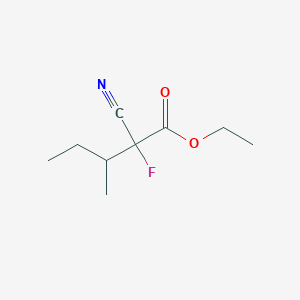
Ethyl 2-cyano-2-fluoro-3-methylpentanoate
Description
Ethyl 2-cyano-2-fluoro-3-methylpentanoate is an organic compound with the molecular formula C9H14FNO2 It is characterized by the presence of a cyano group, a fluoro group, and an ester functional group
Properties
CAS No. |
18283-27-7 |
|---|---|
Molecular Formula |
C9H14FNO2 |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-fluoro-3-methylpentanoate |
InChI |
InChI=1S/C9H14FNO2/c1-4-7(3)9(10,6-11)8(12)13-5-2/h7H,4-5H2,1-3H3 |
InChI Key |
UPAFNFMDWWFPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C#N)(C(=O)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-fluoro-3-methylpentanoate typically involves the reaction of ethyl 2-cyano-3-methylpentanoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Ethyl 2-cyano-3-methylpentanoic acid.
Reduction: Ethyl 2-amino-2-fluoro-3-methylpentanoate.
Scientific Research Applications
Ethyl 2-cyano-2-fluoro-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-methylpentanoate: Lacks the fluoro group, resulting in different chemical properties.
Ethyl 2-fluoro-3-methylpentanoate:
Ethyl 2-cyano-2-fluoro-3-methylbutanoate: Similar structure but with a different carbon chain length.
Uniqueness
Ethyl 2-cyano-2-fluoro-3-methylpentanoate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


